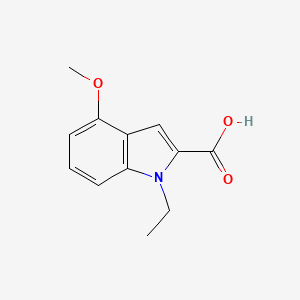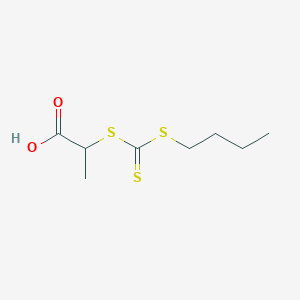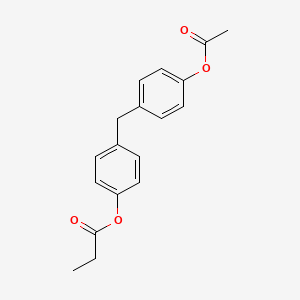
3-Bromo-9-propyl-9H-carbazole
Descripción general
Descripción
3-Bromo-9-propyl-9H-carbazole is a chemical compound with the formula C₁₅H₁₄BrN . It is used for research purposes . It is an isomer to 2-Bromo-9H-carbazole, with the only difference being that 9H-carbazole is mono-brominated at the 3-position .
Synthesis Analysis
The synthesis of 3-Bromo-9H-carbazole involves the use of N-bromosuccinimide in dimethylformamide, which is added dropwise to a solution of carbazole in dimethylformamide . The reaction mixture is then stirred at room temperature for 24 hours .Molecular Structure Analysis
The molecular weight of this compound is 288.182 g/mol . The structure of this compound includes a three-ring system containing a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis
3-Bromo-9H-carbazole is an aryl hydrocarbon receptor agonist . It is used as a standard for environmental testing and research . The compound is also used for the biological potency study and characterization of mono to tetra-halogenated carbazoles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.182 g/mol . It is stored at ambient temperature . The compound is used for research purposes only .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The study of bromocarbazoles, including derivatives like 3-Bromo-9-propyl-9H-carbazole, involves their preparation, isolation, and characterization. This research often examines their spectroscopic data (UV-absorption, fluorescence, and phosphorescence emission spectra) and dynamic properties in different states (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).
Oxidation Products and Bacterial Transformation
- Studies on carbazole derivatives, like this compound, include examining their oxidation products and transformation by bacteria. This is significant in understanding their pharmacological applications and environmental impact (Waldau, Methling, Mikolasch, & Schauer, 2009).
Electrochromic Applications
- Research into carbazole derivatives also includes their use in electrochromic polymers, focusing on their solubility, film-forming ability, thermal stability, and coloration efficiency. This has implications in materials science and engineering (Zhang, Liu, Hou, & Niu, 2019).
Potential Toxicity Assessment
- The potential toxicity of compounds like this compound is assessed through molecular docking studies, particularly their interaction with human receptors such as the androgen receptor. This research is crucial for understanding the environmental and health impacts of these compounds (Armas & Apodaca, 2022).
Luminescence and Thermal Properties
- Investigations into carbazole derivatives also cover their luminescence and thermal properties, which are important for various technological applications. This includes studies on their crystal structures and interactions at the molecular level (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Biological Evaluation
- Carbazole derivatives are explored for their biological properties, such as antifungal and antibacterial activities. This research is essential for developing new pharmaceuticals and understanding the broader applications of these compounds in medicine (Rad, Behrouz, Behrouz, Sami, Mardkhoshnood, Zarenezhad, & Zarenezhad, 2016).
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-9-propyl-9H-carbazole is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The compound acts as an agonist for this receptor .
Mode of Action
This compound interacts with its target by binding to the aryl hydrocarbon receptor. This binding can activate the receptor and initiate a series of biochemical reactions . The compound’s brominated 9H-carbazole structure is crucial for this interaction .
Result of Action
The activation of the aryl hydrocarbon receptor by this compound can lead to various molecular and cellular effects. The specific effects depend on the biological context and require further investigation .
Safety and Hazards
3-Bromo-9H-carbazole may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this compound .
Direcciones Futuras
3-Bromo-9H-carbazole and its derivatives reduce the chance of being oxidized to form excimers or oligomers . This property makes it a promising compound for future research and potential applications .
Relevant Papers The paper titled “Rewritable resistive memory effect in poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] memristor” presents the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), along with its physical, photophysical, and electrical properties . The paper reveals the promising potential of PCaPMA for application in bistable memory devices .
Propiedades
IUPAC Name |
3-bromo-9-propylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUGURGUESHHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)










